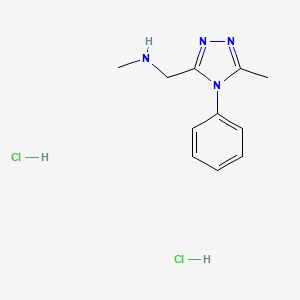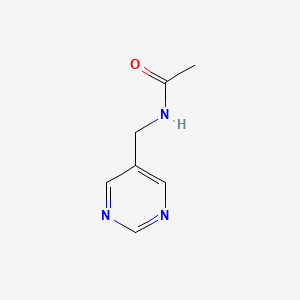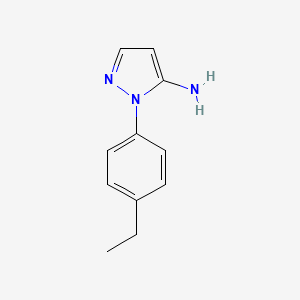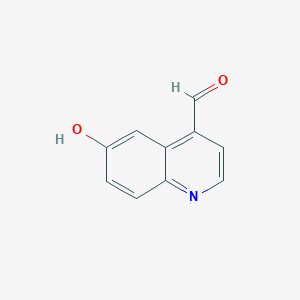![molecular formula C9H14O3 B1403757 2-Oxaspiro[3.5]nonane-7-carboxylic acid CAS No. 1416323-16-4](/img/structure/B1403757.png)
2-Oxaspiro[3.5]nonane-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxaspiro[3.5]nonane-7-carboxylic acid is a chemical compound with the molecular formula C9H14O3 . It has a molecular weight of 170.21 g/mol . The compound is a light-yellow solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H14O3/c10-8(11)7-1-3-9(4-2-7)5-12-6-9/h7H,1-6H2,(H,10,11) . The compound’s canonical SMILES is C1CC2(CCC1C(=O)O)COC2 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 170.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 170.094294304 g/mol . The topological polar surface area is 46.5 Ų . The compound has a heavy atom count of 12 . It has a formal charge of 0 .Scientific Research Applications
Synthesis of Spirocyclic Compounds : A novel synthesis method for 2-oxa-7-azaspiro[3.5]nonane was described by Gurry, McArdle, and Aldabbagh (2015). This approach involves the conversion of spirocyclic oxetanes into benzimidazole derivatives, demonstrating the potential of 2-oxaspiro compounds in synthesizing complex chemical structures (Gurry, McArdle, & Aldabbagh, 2015).
One-Pot Synthesis Techniques : Huynh, Nguyen, and Nishino (2017) reported a one-pot synthesis method for 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, showcasing efficient synthesis processes and potential applications in creating novel spiro compounds (Huynh, Nguyen, & Nishino, 2017).
Non-Steroidal Mimetics Synthesis : Nurieva et al. (2017) synthesized non-steroidal 2-methoxyestradiol mimetics based on the bicyclo[3.3.1]nonane motif, highlighting the potential of 2-oxaspiro structures in developing pharmacologically relevant compounds (Nurieva et al., 2017).
Nucleophilic Ring Opening : Santos et al. (2000) explored the nucleophilic ring opening of oxirane rings to create functionalized 2-oxaspiro and 2-oxabicyclo compounds, important in bioactive compound synthesis (Santos, Barreiro, Braz-Filho, & Fraga, 2000).
Supramolecular Aggregation : Foces-Foces et al. (2005) studied the crystal structures of hydroxycarboxylic acid derivatives, including 2-oxaspiro compounds, revealing insights into the supramolecular structures of these compounds (Foces-Foces et al., 2005).
Antimicrobial Activity : Krolenko et al. (2016) investigated the synthesis and antimicrobial activity of certain aryl amides of 3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-7-carboxylic acids, highlighting the potential biomedical applications of these compounds (Krolenko, Vlasov, Vlasova, & Zhuravel, 2016).
Safety and Hazards
The safety information for 2-Oxaspiro[3.5]nonane-7-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-oxaspiro[3.5]nonane-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(11)7-1-3-9(4-2-7)5-12-6-9/h7H,1-6H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJFKUMKVAZBPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)O)COC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-amine hydrochloride](/img/structure/B1403677.png)



![Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B1403684.png)



![Methyl 2-methoxy-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B1403689.png)
![5-[(5-bromo-2-methoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1403691.png)
![tert-butyl (R)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B1403692.png)

